

Improving the stability of lanthanum cobalt oxide catalysts

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Compound of Interest

Compound Name: Cobalt;lanthanum

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Technical Support Center: Lanthanum Cobalt Oxide Catalysts

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with lanthanum cobalt oxide (LaCoO_3) catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the deactivation of my lanthanum cobalt oxide catalyst?

A1: The deactivation of LaCoO_3 catalysts can stem from several factors, including:

- Thermal Stress: High operating temperatures can lead to sintering, reducing the catalyst's specific surface area and activity.[\[1\]](#)[\[2\]](#)
- Phase Segregation and Formation of Secondary Phases: Undesirable secondary phases can form, which may be catalytically inactive.[\[3\]](#)
- Poisoning: Contaminants in the reaction stream, such as sulfur compounds (SO_2) or chromium, can poison the catalyst.[\[3\]](#)[\[4\]](#)

- Changes in Cobalt Oxidation State: A shift in the $\text{Co}^{2+}/\text{Co}^{3+}$ ratio can impact catalytic performance, as this redox pair is often crucial for the catalytic cycle.[\[5\]](#)[\[6\]](#)
- Loss of Oxygen Vacancies: A decrease in the number of oxygen vacancies on the catalyst surface can lead to reduced performance.[\[5\]](#)[\[6\]](#)

Q2: How can I improve the thermal stability of my LaCoO_3 catalyst?

A2: Several strategies can enhance the thermal stability of your catalyst:

- Doping: Introducing dopants into the perovskite structure is a common method. For instance, partial substitution of lanthanum with strontium (Sr) can improve thermal stability.[\[2\]](#)
- Synthesis Method: The choice of synthesis method and careful control over calcination temperature and time are critical to achieving a stable crystalline structure.[\[1\]](#)
- Support Interaction: Using a suitable support material and promoting strong metal-support interactions can help stabilize the catalyst particles and prevent agglomeration at high temperatures.[\[7\]](#)

Q3: My catalyst is showing low initial activity. What could be the cause?

A3: Low initial activity can be attributed to several factors:

- Incomplete Perovskite Phase Formation: The synthesis conditions may not have been optimal, leading to an incomplete formation of the desired LaCoO_3 perovskite phase.[\[1\]](#)
- Low Specific Surface Area: The specific surface area of the catalyst is crucial for its activity. High calcination temperatures can lead to a decrease in surface area.[\[1\]](#)
- Surface Contamination: The catalyst surface may be contaminated with impurities from the precursors or the synthesis process.
- Incorrect Pre-treatment: The catalyst may require a specific pre-treatment (e.g., reduction or oxidation) before the reaction to become active.

Q4: What is the role of oxygen vacancies in the catalytic activity of LaCoO_3 ?

A4: Oxygen vacancies on the surface of LaCoO_3 are often critical for its catalytic activity. They can act as active sites for the adsorption and activation of reactant molecules. The presence of oxygen vacancies is also linked to the reducibility of the catalyst and the mobility of lattice oxygen, which can participate in oxidation reactions.^{[2][8]} A decrease in the number of oxygen vacancies has been linked to performance degradation.^{[5][6]}

Troubleshooting Guides

Issue 1: Catalyst Deactivation Over Time

Symptom	Possible Cause	Suggested Action
Gradual loss of conversion	Thermal Sintering	Characterize the used catalyst using BET to check for a decrease in surface area. Consider lowering the reaction temperature or improving thermal stability through doping (e.g., with Sr).[2]
Poisoning	Analyze the feedstock for potential poisons like sulfur or chromium compounds. If present, implement a purification step for the feed stream.[3][4] Consider catalyst regeneration if applicable.	
Phase Segregation	Use XRD to analyze the crystalline structure of the used catalyst and compare it to the fresh catalyst to identify any new phases.[3] Re-evaluate the synthesis protocol to ensure phase purity.	
Sudden drop in activity	Coking	Perform a Temperature Programmed Oxidation (TPO) on the used catalyst to detect carbon deposition. Optimize reaction conditions (e.g., temperature, reactant ratios) to minimize coke formation.
Irreversible Redox Reactions	In electrochemical applications, irreversible redox reactions can occur.[5][6] Analyze the electrolyte and catalyst surface (e.g., with	

XPS) to identify changes in elemental oxidation states.[5]

Issue 2: Poor Selectivity

Symptom	Possible Cause	Suggested Action
Formation of undesired byproducts	Non-optimal Reaction Conditions	Perform a parametric study by varying temperature, pressure, and reactant concentrations to find the optimal conditions for the desired product.
Presence of Multiple Active Sites	The catalyst may have different types of active sites leading to different reaction pathways. Consider modifying the catalyst surface with a promoter or by changing the support material.	
Mass Transfer Limitations	The reaction may be limited by the diffusion of reactants or products. Ensure proper reactor design and catalyst particle size to minimize mass transfer effects.	

Data Presentation

Table 1: Effect of Calcination Temperature on the Properties of LaCoO_3

Calcination Temperature (°C)	Specific Surface Area (m ² /g)	Average Particle Size (D[3]) (μm)
600	Decreases with increasing temperature	Increases with increasing temperature
700	Decreases with increasing temperature	Increases with increasing temperature
800	Decreases with increasing temperature	Increases with increasing temperature
Data is qualitative as presented in the source.[1]		

Experimental Protocols

Protocol 1: Synthesis of LaCoO₃ via the Mechanochemical Activation Method

This method involves the grinding of precursors followed by calcination.[1]

Materials:

- Lanthanum chloride heptahydrate (LaCl₃·7H₂O)
- Cobalt chloride (CoCl₂)
- Sodium carbonate (Na₂CO₃)
- Distilled water

Procedure:

- Dry the precursor powders at 70°C for 2 hours.
- Mix LaCl₃·7H₂O, CoCl₂, and Na₂CO₃ in a 1:1:2.5 molar ratio.
- Place the mixture in a planetary ball mill.

- Mill the mixture at 300 rpm for 2 hours.
- Calcine the milled sample at a selected temperature (e.g., 600, 700, or 800°C) for 90 minutes with a heating rate of 10°C/min.
- After calcination, wash the sample multiple times with distilled water to remove byproducts like NaCl. This can be done by dispersing the powder in distilled water, stirring for 1 hour, followed by filtration.
- Dry the final LaCoO_3 powder at 110°C for 3 hours.

Protocol 2: Synthesis of LaCoO_3 via the Solid-State Reaction Method

This method involves the high-temperature reaction of oxide precursors.

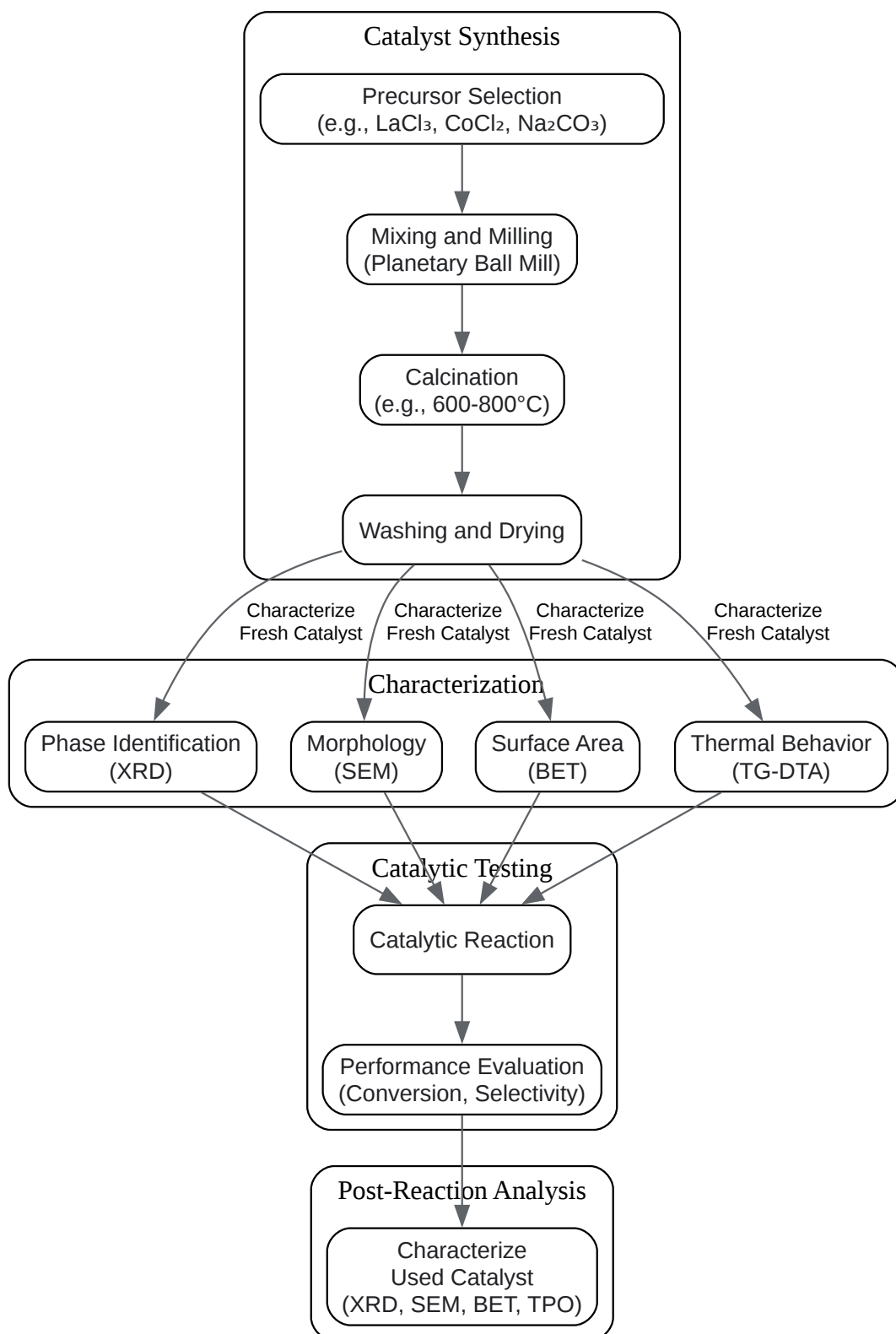
Materials:

- Lanthanum oxide (La_2O_3)
- Cobalt (II,III) oxide (Co_3O_4)

Procedure:

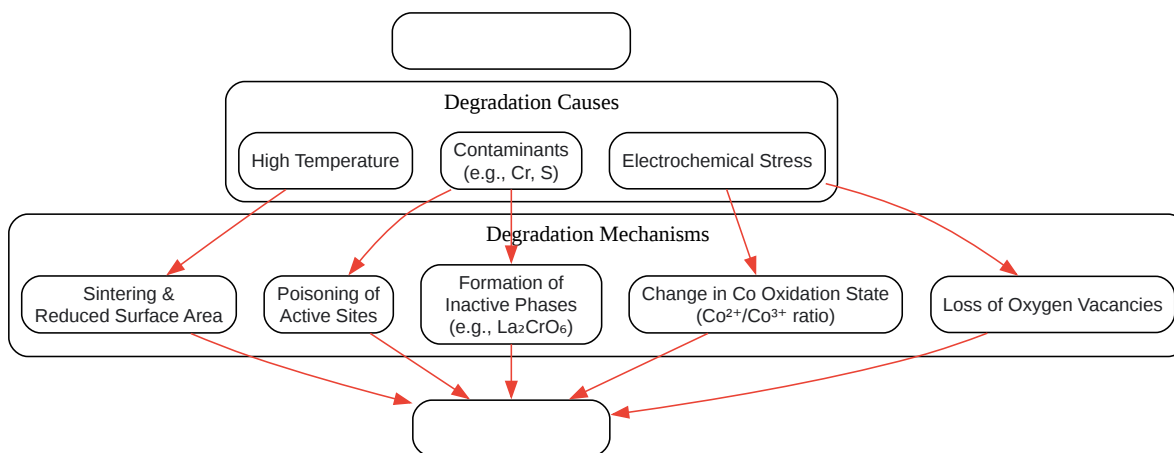
- Mix stoichiometric amounts of La_2O_3 and Co_3O_4 powders.
- Grind the mixture to ensure homogeneity.
- Press the mixed powder into pellets (optional, but can improve contact between particles).
- Calcine the mixture in a furnace. The calcination is typically performed in steps at different temperatures between 600°C and 1000°C for about 8 hours with controlled heating and cooling rates.
- After each heat treatment step, it is advisable to grind the sample to ensure continued homogeneity before the next heating step.
- The final product is a polycrystalline LaCoO_3 powder.

Visualizations



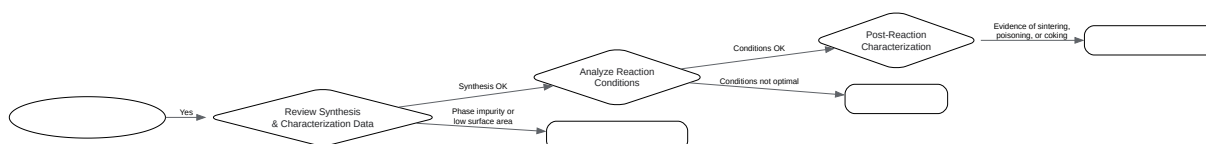
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Caption: Workflow for LaCoO₃ catalyst synthesis, characterization, and testing.



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Caption: Common degradation pathways for lanthanum cobalt oxide catalysts.



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Caption: A logical troubleshooting guide for decreased catalyst performance.

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References

- 1. thaiscience.info [thaiscience.info]
- 2. mdpi.com [mdpi.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Catalytic Reduction of SO₂ with CO over LaCoO₃ Perovskites Catalysts: Effect of Fe Doping and Pre-Sulfurization [mdpi.com]
- 5. Experimental study on the degradation mechanism of LaCoO₃-based symmetric supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental study on the degradation mechanism of LaCoO₃-based symmetric supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst Development for Dry Reforming of Methane and Ethanol into Syngas: Recent Advances and Perspectives [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
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